2-(2-Bromoethylamino)ethanol;hydrobromide
Description
Contextualization and Significance of Halogenated Amino Alcohols in Chemical Synthesis
Halogenated amino alcohols represent a crucial class of organic compounds that serve as versatile intermediates in synthetic chemistry. openaccessjournals.com The presence of hydroxyl (-OH), amino (-NH2), and halogen (-X) groups within the same molecule provides multiple sites for chemical modification, allowing for the construction of diverse and complex structures. openaccessjournals.comresearchgate.net
The significance of these trifunctional compounds stems from the distinct reactivity of each group. The amino group can act as a nucleophile or a base, the hydroxyl group can be converted into various other functional groups or act as a nucleophile, and the halogen atom serves as an excellent leaving group in nucleophilic substitution reactions. This inherent functionality makes halogenated amino alcohols valuable precursors for a wide array of biologically active molecules, including pharmaceuticals and agrochemicals, as well as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.netdiva-portal.org
The introduction of a halogen atom, such as bromine, into an amino alcohol backbone can significantly influence the molecule's chemical properties and reactivity. nih.gov Halogenation can alter lipophilicity, metabolic stability, and binding interactions of the final products. nih.gov In synthetic pathways, the carbon-halogen bond provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in the assembly of complex organic molecules. nih.gov
Historical Perspectives on the Development and Study of N-substituted Bromoethylamines
The study of N-substituted bromoethylamines has a long history, with early investigations focusing on their synthesis and reactivity. One of the foundational compounds in this class, 2-bromoethylamine (B90993) hydrobromide, has well-documented synthetic procedures dating back to the mid-20th century. A notable method published in Organic Syntheses describes its preparation from ethanolamine (B43304) and hydrobromic acid. orgsyn.org This procedure highlights the early interest in accessing these reactive intermediates. Prior methods mentioned include the reaction of potassium phthalimide (B116566) with ethylene (B1197577) bromide followed by hydrolysis, and the addition of hydrogen bromide to ethyleneimine. orgsyn.org
Throughout the 1950s, chemical literature shows a growing interest in creating more complex derivatives. Research from this period includes the synthesis of various N-substituted 2-(3,4-dihydroxyphenyl)ethylamines and N-2(or 3 or 4)-chlorobenzyl-N-ethyl derivatives of 2-halogenoethylamines. rsc.orgrsc.org These studies were crucial in expanding the library of available bromoethylamine derivatives and exploring their chemical behavior and potential applications. This historical work laid the groundwork for the contemporary use of these compounds as versatile building blocks in areas ranging from medicinal chemistry to materials science.
Structural and Mechanistic Relevance of the Hydrobromide Salt in Chemical Systems
The hydrobromide salt form of 2-(2-bromoethylamino)ethanol is of significant structural and mechanistic relevance. Amines are basic compounds that readily react with strong acids like hydrobromic acid (HBr) to form ammonium (B1175870) salts. lumenlearning.com In the case of 2-(2-bromoethylamino)ethanol, the nitrogen atom of the amino group is protonated to form an ammonium ion, with the bromide ion acting as the counter-ion.
From a structural perspective, this salt formation has several practical advantages. Amine salts are typically crystalline solids that are more stable and less odorous than their free base counterparts. libretexts.orglibretexts.org They often exhibit higher melting points and are generally more soluble in water and polar protic solvents, which can be advantageous for certain reaction conditions and for purification processes like recrystallization. chemicalbook.com
From a mechanistic standpoint, the protonation of the amino group has a profound effect on its reactivity. The lone pair of electrons on the nitrogen atom is engaged in the bond with the proton, which significantly reduces the nucleophilicity of the amine. libretexts.orglibretexts.org This can be a useful protecting group strategy, preventing the amine from participating in undesired side reactions. For a reaction to occur at the amine, it must typically be deprotonated by a base to regenerate the nucleophilic free amine. mnstate.edu Conversely, the formation of the ammonium salt can, in some contexts, make the amino group a better leaving group, although this is less common. libretexts.org The acidic nature of the ammonium proton can also play a role in acid-catalyzed reactions. Therefore, the hydrobromide salt form is not merely for storage and handling but is an integral aspect of controlling the reactivity of the amino group in a synthetic sequence.
Structure
3D Structure of Parent
Properties
CAS No. |
138170-94-2 |
|---|---|
Molecular Formula |
C4H11Br2NO |
Molecular Weight |
248.94 g/mol |
IUPAC Name |
2-(2-bromoethylamino)ethanol;hydrobromide |
InChI |
InChI=1S/C4H10BrNO.BrH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H |
InChI Key |
LVTGHYXFDFVVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCBr.Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Bromoethylamino Ethanol;hydrobromide
Established Synthetic Pathways to 2-(2-Bromoethylamino)ethanol;hydrobromide
Traditional methods for synthesizing this compound are well-documented and rely on fundamental organic reactions. These pathways are valued for their reliability and are often employed in laboratory-scale preparations.
The most common and direct method for synthesizing 2-(2-Bromoethylamino)ethanol hydrobromide is through the direct bromination of ethanolamine (B43304) using hydrobromic acid. chemicalbook.comchemicalbook.com This approach involves the nucleophilic substitution of the hydroxyl group in ethanolamine with a bromide ion. The reaction is typically carried out in a strong acidic medium, which also facilitates the formation of the hydrobromide salt in situ.
There are two main variations of this method: a liquid-phase process and a gas-phase process. guidechem.com The liquid-phase method utilizes aqueous hydrobromic acid (typically 48%) and involves a lengthy reaction time, sometimes up to 48 hours. guidechem.com A detailed procedure involves adding ethanolamine dropwise to an excess of ice-cold, concentrated hydrobromic acid. chemicalbook.comorgsyn.org The mixture is then heated to distill off a portion of the acid and water, concentrating the product in the reaction vessel. orgsyn.org The resulting crude product is then precipitated by adding a non-polar solvent like acetone (B3395972), filtered, and washed to yield the final crystalline solid. chemicalbook.comorgsyn.org This method has been reported to produce yields of around 70-83%. chemicalbook.comorgsyn.org
The gas-phase method, while shortening the reaction time, involves passing hydrogen bromide gas through ethanolamine. This technique presents challenges in controlling the reaction temperature due to localized overheating and requires more specialized equipment. guidechem.com
| Method | Reagents | Key Conditions | Reported Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Liquid-Phase | Ethanolamine, 48% Hydrobromic Acid | Controlled temperature during addition (0-30°C), followed by heating/reflux, precipitation with acetone. guidechem.comorgsyn.org | 70-83% chemicalbook.comorgsyn.org | Simpler equipment, good yield. | Long reaction times (up to 48 hours), use of large excess of acid. guidechem.comorgsyn.org |
| Gas-Phase | Ethanolamine, Hydrogen Bromide Gas | Direct bubbling of HBr gas through ethanolamine. guidechem.com | Not specified | Shorter reaction time. guidechem.com | Difficult to control temperature, potential for localized overheating, requires specialized equipment. guidechem.com |
An alternative established pathway involves the ring-opening of an aziridine (B145994) precursor. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and their high ring strain makes them susceptible to nucleophilic ring-opening reactions. researchgate.net In this context, N-(2-hydroxyethyl)aziridine (also known as 1-aziridineethanol) serves as the key intermediate. nih.gov
The synthesis proceeds by reacting N-(2-hydroxyethyl)aziridine with a bromine source, typically hydrogen bromide (HBr). The reaction is reported to be successful when the aziridine is added to the acid. orgsyn.org The protonation of the aziridine nitrogen by HBr activates the ring, making it a potent electrophile. The bromide ion then acts as a nucleophile, attacking one of the ring carbons and cleaving the C-N bond. This process results in the formation of 2-(2-Bromoethylamino)ethanol, which is concurrently protonated by the excess acid to form the hydrobromide salt. This method is particularly valuable as it offers a different strategic approach starting from a cyclic precursor. researchgate.net
This section describes the overarching strategy where the neutral compound, 2-(2-Bromoethylamino)ethanol, is considered an intermediate that is subsequently converted to its hydrobromide salt. While the direct bromination of ethanolamine combines both the substitution reaction and salt formation in a single pot, the process can be conceptually separated. chemicalbook.comorgsyn.org
The final step in many of these syntheses is the isolation of the product as a stable, crystalline hydrobromide salt. After the primary reaction (e.g., bromination of ethanolamine) is complete and the reaction mixture is concentrated, the hydrobromide salt is typically precipitated from the solution. orgsyn.org This is often achieved by adding a solvent in which the salt is insoluble, such as acetone. The mixture is cooled to maximize crystallization, and the solid product is then collected by filtration and washed to remove impurities. orgsyn.org This salt formation and purification step is crucial for obtaining a stable and pure final product. The compound is also a key reactant in the synthesis of other molecules, such as amino-functionalized ionic liquids. rsc.org
Advanced Synthetic Strategies and Methodological Innovations
Modern organic synthesis seeks to develop more efficient, selective, and sustainable methods. In the context of 2-(2-Bromoethylamino)ethanol hydrobromide and related derivatives, advanced strategies focus on achieving high selectivity and utilizing catalytic processes to improve reaction efficiency.
Chemo- and regioselectivity are critical concepts in the synthesis of multifunctional molecules. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity refers to controlling the specific position of a chemical bond or functional group addition.
In the synthesis of bromoethylamine derivatives, particularly through ring-opening of substituted aziridines, regioselectivity is paramount. The cleavage of the C-N bond can occur at either the substituted or unsubstituted carbon of the aziridine ring. The outcome is often dictated by the reaction mechanism (SN1 vs. SN2 character) and the nature of the substituents and reaction conditions. Advanced methods utilize specific catalysts or directing groups to favor bond cleavage at a desired position, leading to a single, well-defined regioisomer. For instance, protocols using successive chemo- and regioselective lithiation and bromination reactions have been developed for creating highly substituted thiophene (B33073) derivatives, showcasing the power of these selective methods. mdpi.comresearchgate.net Such principles can be applied to achieve highly controlled syntheses of complex bromoethylamine structures.
The development of catalytic methods for preparing the precursors to 2-(2-Bromoethylamino)ethanol represents a significant advancement. Catalysis can offer milder reaction conditions, higher efficiency, and reduced waste compared to stoichiometric reactions.
A key precursor, ethanolamine, is produced industrially via the reaction of ethylene (B1197577) oxide with aqueous ammonia. While this process is effective, research into catalytic routes for producing ethanol (B145695) and its derivatives continues. For example, solid acid catalysts have been explored for the hydration of ethylene to produce ethanol, which can then be aminated. mdpi.com
More innovative are catalytic methods for synthesizing the aziridine precursors. For instance, electrochemical methods have been developed for the intramolecular amination of amino alcohols to form aziridines and other nitrogen heterocycles. researchgate.net This approach avoids the use of harsh reagents and demonstrates the potential of electrochemistry to drive key transformations in the synthesis of valuable intermediates like N-(2-hydroxyethyl)aziridine. researchgate.net Similarly, catalytic processes for the production of related amino alcohols, such as 2-(2-aminoethoxy)ethanol, have been developed using transition metal heterogeneous catalysts, highlighting the industry's move towards more efficient and selective catalytic preparations of these important chemical building blocks. google.com
Green Chemistry Principles in the Synthesis of this compound
Information regarding the application of green chemistry principles specifically to the synthesis of this compound is not available due to the lack of published synthetic methods for this compound.
However, considering the synthesis of the related compound, 2-bromoethylamine (B90993) hydrobromide, from ethanolamine and hydrobromic acid, several green chemistry principles could be theoretically applied to enhance the environmental friendliness of the process.
Potential Green Chemistry Applications in Amine Bromination:
Atom Economy: The reaction of ethanolamine with hydrobromic acid to form 2-bromoethylamine hydrobromide inherently has a good atom economy, as the primary byproduct is water. Optimizing reaction conditions to minimize side reactions would further improve this.
Use of Safer Solvents: Some described syntheses of 2-bromoethylamine hydrobromide utilize solvents such as xylene or ethylbenzene. chemicalbook.com Green chemistry principles would advocate for the substitution of these volatile organic compounds (VOCs) with safer alternatives like water, supercritical fluids, or ionic liquids. Research into solvent-free reaction conditions would be a primary goal.
Energy Efficiency: Traditional methods often involve heating for extended periods. guidechem.com The development of catalytic systems or the use of microwave irradiation could potentially lower the reaction temperature and reduce reaction times, thereby decreasing energy consumption.
Renewable Feedstocks: While ethanolamine is commonly derived from petrochemical sources, research into its production from bio-based feedstocks, such as bioethanol, could contribute to a greener synthetic pathway for its derivatives.
Yield Optimization and Purity Enhancement Techniques for this compound
As with the synthetic methodologies, specific data on yield optimization and purity enhancement for this compound is not present in the available literature. The following discussion is based on the optimization and purification techniques reported for the synthesis of 2-bromoethylamine hydrobromide.
Yield Optimization:
The yield of 2-bromoethylamine hydrobromide is influenced by several factors, including reaction time, temperature, and the molar ratio of reactants.
One reported method involves a two-step process: the initial formation of ethanolamine hydrobromide, followed by bromination. This method reports a high yield of 96% for the final product. chemicalbook.com Another approach describes the dropwise addition of ethanolamine to hydrobromic acid at controlled temperatures, followed by reflux and distillation, achieving a yield of 83%.
A study on the synthesis of N-(2-aminoethyl)morpholine from 2-bromoethylamine hydrobromide noted that conducting the reaction in the absence of a solvent and base gave better results, as morpholine (B109124) itself acted as both a reactant and a solvent. This suggests that for certain subsequent reactions involving the bromoethylamine moiety, solvent-free conditions could be optimal.
Purity Enhancement:
Recrystallization is a common and effective method for purifying the crude product of 2-bromoethylamine hydrobromide. Acetone is frequently used as a solvent for this purpose. orgsyn.org The crude product is typically washed with cold acetone to remove impurities. orgsyn.org
The purity of the final product can be assessed by its melting point. The reported melting point for 2-bromoethylamine hydrobromide is in the range of 172-174 °C. chemicalbook.com
Table of Synthetic Parameters and Outcomes for 2-Bromoethylamine Hydrobromide
| Reactants | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Ethanolamine, 48% Hydrobromic Acid, Hydrogen Bromide Gas | Ethylbenzene | 4.5 hours | 130 °C | 96% | 99.5% | chemicalbook.com |
| Ethanolamine, Hydrobromic Acid | None | >20 hours | Reflux | 70% | - | guidechem.com |
| Ethanolamine, Hydrobromic Acid | None | Several hours | Reflux and Distillation | 83% | - | orgsyn.org |
Chemical Reactivity and Mechanistic Investigations of 2 2 Bromoethylamino Ethanol;hydrobromide
Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety
The carbon-bromine bond in the bromoethyl group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. The presence of the adjacent amino and hydroxyl groups significantly influences the course of these reactions through both electronic and steric effects.
Intramolecular Cyclization Pathways: Aziridine (B145994) Formation and Related Mechanisms
In the presence of a base, the secondary amine of 2-(2-bromoethylamino)ethanol can be deprotonated, leading to a potent intramolecular nucleophile. This nitrogen atom can then attack the electrophilic carbon of the bromoethyl group, resulting in the displacement of the bromide ion and the formation of a three-membered heterocyclic ring, N-(2-hydroxyethyl)aziridine. This process is a classic example of an intramolecular Williamson ether synthesis-like reaction, but with a nitrogen nucleophile.
The mechanism involves an intramolecular SN2 attack where the nitrogen lone pair acts as the nucleophile. The proximity of the amine to the electrophilic carbon center makes this a highly favorable pathway, often proceeding under mild basic conditions. The rate of this cyclization is significantly enhanced by a phenomenon known as neighboring group participation or anchimeric assistance. spcmc.ac.inwikipedia.org The nitrogen atom's lone pair stabilizes the transition state of the bromide's departure, leading to a faster reaction rate compared to an analogous intermolecular reaction. spcmc.ac.invedantu.com
| Reaction | Reactant | Conditions | Product | Mechanism |
| Intramolecular Cyclization | 2-(2-Bromoethylamino)ethanol | Base (e.g., NaOH, K2CO3), Solvent (e.g., H2O, Ethanol) | N-(2-hydroxyethyl)aziridine | Intramolecular SN2 |
Intermolecular Nucleophilic Attack on the Bromoethyl Group
While intramolecular cyclization is a prominent reaction pathway, under certain conditions, intermolecular nucleophilic substitution can occur. Stronger, externally added nucleophiles can compete with the internal secondary amine. The outcome of the reaction is dependent on the concentration and nucleophilicity of the external nucleophile, as well as the reaction conditions.
Common nucleophiles that can react with the bromoethyl group include:
Amines: Primary and secondary amines can displace the bromide to form diamine derivatives.
Thiols: Thiolates are excellent nucleophiles and readily react to form thioethers.
Alkoxides: Alkoxides can attack the electrophilic carbon to yield ethers, although this may compete with elimination reactions under strongly basic conditions.
The general mechanism for these reactions is SN2, involving a backside attack on the carbon atom bearing the bromine, leading to an inversion of configuration if the carbon were chiral.
Influence of the Aminoethanol Moiety on Electrophilic Character
The aminoethanol moiety exerts a significant influence on the electrophilic character of the bromoethyl group. The nitrogen and oxygen atoms, being electronegative, have an electron-withdrawing inductive effect (-I effect), which slightly increases the partial positive charge on the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack.
Reactions of the Hydroxyl and Secondary Amine Functions
The hydroxyl and secondary amine groups in 2-(2-bromoethylamino)ethanol are also reactive centers, capable of undergoing a variety of transformations.
Esterification and Etherification Reactions of the Hydroxyl Group
The primary hydroxyl group can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid catalyst for carboxylic acids or a base for acyl chlorides and anhydrides. libretexts.orgyoutube.com The reaction with acyl chlorides is particularly vigorous. libretexts.org
Etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base (Williamson ether synthesis). However, care must be taken as the secondary amine can also be alkylated. Protecting the amine group may be necessary to achieve selective O-alkylation.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic acid, acid catalyst, heat | Ester |
| Esterification | Acyl chloride, base | Ester |
| Etherification | Alkyl halide, strong base | Ether |
Alkylation and Acylation of the Secondary Amine
The secondary amine is nucleophilic and can be readily alkylated by alkyl halides. This reaction can lead to the formation of tertiary amines and, with further alkylation, quaternary ammonium (B1175870) salts. Selective mono-N-alkylation can be challenging due to the increased nucleophilicity of the resulting tertiary amine. chemrxiv.org
Acylation of the secondary amine with acyl chlorides or acid anhydrides proceeds readily to form amides. wordpress.comchemguide.co.uk This reaction is often faster than the acylation of the hydroxyl group under neutral or slightly basic conditions due to the higher nucleophilicity of the nitrogen atom.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, base | Tertiary amine |
| N-Acylation | Acyl chloride, base | Amide |
| N-Acylation | Acid anhydride, heat | Amide |
Complexation Behavior of the Amino Alcohol Ligand
The 2-(2-Bromoethylamino)ethanol molecule, acting as a ligand, possesses two potential coordination sites for metal ions: the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This dual functionality allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. The formation of such chelates is a common feature of amino alcohols in coordination chemistry.
Table 1: General Order of Stability Constants for High-Spin Octahedral First-Row Transition Metal Complexes (Irving-Williams Series)
| Metal Ion | Mn(II) | Fe(II) | Co(II) | Ni(II) | Cu(II) | Zn(II) |
| Relative Stability | < | < | < | < | > |
This trend suggests that copper(II) would likely form the most stable complex with the 2-(2-bromoethylamino)ethanol ligand, a common observation for bidentate ligands containing nitrogen and oxygen donor atoms. The formation of these complexes can be represented by the following general equilibrium reaction:
Mn+ + L ⇌ [ML]n+
Where Mn+ is the metal ion and L is the 2-(2-Bromoethylamino)ethanol ligand. The equilibrium constant for this reaction is the stability constant, K.
The coordination of the ligand to a metal ion, such as copper(II), would involve the deprotonation of the hydroxyl group, allowing the oxygen to act as an anionic donor, which generally forms stronger bonds with metal ions. The nitrogen atom of the amino group would act as a neutral donor. The resulting complex with a metal like copper(II) is expected to have a distorted octahedral or square planar geometry, which is characteristic of many copper(II) complexes. mdpi.com
Conformational Analysis and Stereochemical Considerations
The flexibility of the ethyl chain in 2-(2-Bromoethylamino)ethanol allows for different spatial arrangements of its functional groups. Understanding these conformational preferences is crucial for elucidating its reactivity and biological interactions.
Rotational Barriers and Preferred Conformations
Rotation around the C-C, C-N, and C-O single bonds in 2-(2-Bromoethylamino)ethanol leads to various conformers. The most stable conformations are typically those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding.
Based on studies of similar molecules like ethanolamine (B43304) and 2-bromoethanol, it is anticipated that the gauche and anti (or trans) conformations around the C-C bond will be the most significant. In the gauche conformation, the amino and hydroxyl groups are in closer proximity, which can be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of electrons on the nitrogen atom. In contrast, the anti conformation places these groups further apart, minimizing steric repulsion.
Computational studies on ethanolamine have shown that the gauche conformer is indeed stabilized by an intramolecular hydrogen bond, making it the more stable form in the gas phase. nih.gov A similar stabilizing effect would be expected in 2-(2-Bromoethylamino)ethanol.
The rotational barriers between these conformers are influenced by factors such as steric repulsion and hyperconjugation. For ethane, the rotational barrier is approximately 2.9 kcal/mol. elsevierpure.com The introduction of substituents, as in 2-(2-Bromoethylamino)ethanol, would alter these barriers. The bulky bromine atom and the potential for hydrogen bonding would be significant factors. The energy difference between the gauche and anti conformers, and the energy barriers for their interconversion, would dictate the conformational population at a given temperature.
Table 2: Estimated Rotational Energy Barriers for Simple Alkanes and Substituted Ethanes
| Molecule | Bond of Rotation | Rotational Barrier (kcal/mol) |
| Ethane | C-C | ~2.9 |
| Propane | C-C | ~3.4 |
| Chloroethane | C-C | ~3.7 |
| Bromoethane | C-C | ~3.7 |
Note: These are approximate values for related molecules and are provided for comparative purposes.
Impact of the Hydrobromide Salt on Molecular Geometry
The presence of the hydrobromide salt means that the amino group is protonated, forming an ammonium bromide salt (-NH2+- Br-). This protonation has a significant impact on the molecular geometry and conformational preferences.
The protonation of the amino group disrupts the possibility of it acting as a hydrogen bond acceptor for the hydroxyl group's proton. Instead, the ammonium group (-NH2+-) can now act as a hydrogen bond donor. This change can lead to a shift in the preferred conformation. With the loss of the stabilizing intramolecular hydrogen bond in the gauche form, steric repulsion between the now bulkier and positively charged ammonium group and the other substituents may favor the anti conformation, where these groups are maximally separated.
Furthermore, the formation of the salt introduces strong ionic interactions and the potential for intermolecular hydrogen bonding between the ammonium protons, the hydroxyl group, and the bromide anion in the solid state. These interactions will play a dominant role in determining the crystal packing and the precise molecular geometry, including bond lengths and angles. While a specific crystal structure for 2-(2-Bromoethylamino)ethanol;hydrobromide is not available, studies on similar protonated amino alcohols show significant conformational changes upon protonation. nih.gov The protonation of the nitrogen atom generally leads to an increase in the C-N bond length and changes in the bond angles around the nitrogen to accommodate the additional hydrogen and the positive charge.
Table 3: Expected Changes in Molecular Geometry upon Protonation
| Parameter | Neutral Amine | Protonated Amine (Hydrobromide Salt) |
| N-H Bond Length | ~1.01 Å | ~1.03 Å |
| C-N Bond Length | ~1.47 Å | Expected to increase |
| C-N-H Bond Angle | ~110° | Expected to change towards tetrahedral |
| Intramolecular H-bonding | N atom as acceptor | -NH2+ as donor |
| Preferred Conformation | Likely gauche (stabilized by H-bond) | Likely anti (to minimize steric repulsion) |
Note: These are generalized expectations based on the principles of chemical bonding and conformational analysis of related compounds.
Theoretical and Computational Studies of 2 2 Bromoethylamino Ethanol;hydrobromide
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could provide deep insights into the structure and reactivity of 2-(2-Bromoethylamino)ethanol hydrobromide.
Density Functional Theory (DFT) Studies on Reactivity Descriptors
DFT has become a standard tool for predicting the chemical reactivity of molecules. nih.govresearchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine global reactivity descriptors. These descriptors help in understanding the stability and reactivity of molecules. rroij.com For 2-(2-Bromoethylamino)ethanol, the HOMO is likely localized on the nitrogen and oxygen atoms, indicating their nucleophilic character, while the LUMO would be associated with the antibonding orbital of the carbon-bromine bond, highlighting its electrophilic nature and susceptibility to nucleophilic attack.
A hypothetical DFT study would likely compute the values presented in Table 4.1.1 to quantify the molecule's reactivity.
Table 4.1.1: Hypothetical Global Reactivity Descriptors for 2-(2-Bromoethylamino)ethanol This data is illustrative and not derived from actual experimental or computational results.
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | -9.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | +0.8 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 10.3 | Indicates chemical stability and low reactivity. A large gap suggests high stability. |
| Ionization Potential (I) | -EHOMO | 9.5 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | -0.8 | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | (I + A) / 2 | 4.35 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | 5.15 | Resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1 / (2η) | 0.097 | Reciprocal of hardness; indicates high reactivity. |
Ab Initio Calculations of Bonding and Stability
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be used to accurately determine the geometric structure, bond lengths, bond angles, and conformational stability of the molecule. researchgate.net Such calculations would likely confirm a gauche conformation to be the most stable due to the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the nitrogen atom's lone pair, a phenomenon observed in similar amino alcohols. nih.gov These calculations are also crucial for determining the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net
Molecular Dynamics Simulations of 2-(2-Bromoethylamino)ethanol;hydrobromide in Various Solvents
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments, such as various solvents. dovepress.comdtic.mil An MD study of 2-(2-Bromoethylamino)ethanol hydrobromide would reveal how solvent molecules arrange around the solute and how this solvation structure influences the compound's conformation and reactivity. mdpi.com In polar protic solvents like water or ethanol (B145695), strong hydrogen bonding interactions with the hydroxyl and ammonium (B1175870) groups would be expected, stabilizing the ionic hydrobromide form. In less polar, aprotic solvents, the intramolecular interactions might become more dominant, potentially facilitating different reaction pathways.
Prediction of Reaction Pathways and Transition States using Computational Methods
Computational methods are powerful tools for exploring potential reaction mechanisms. researchgate.netnih.govcecam.org For 2-(2-Bromoethylamino)ethanol, a key reaction pathway is the intramolecular SN2 cyclization to form N-(2-hydroxyethyl)aziridine or, more commonly after rearrangement, morpholine (B109124). Computational studies could map the potential energy surface for this reaction, identifying the structure and energy of the transition state. arxiv.org This would involve calculating the energy barrier for the nitrogen atom's lone pair to attack the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. Such studies would provide quantitative data on the reaction kinetics and help determine whether the reaction is thermodynamically and kinetically favorable under various conditions.
Structure-Reactivity Relationships Derived from Theoretical Models
By systematically modifying the structure of 2-(2-Bromoethylamino)ethanol in a computational model (e.g., by substituting the bromine with other halogens or altering the length of the alkyl chain) and calculating the resulting changes in reactivity descriptors and reaction barriers, a quantitative structure-reactivity relationship (QSRR) could be established. nih.gov This theoretical model would help predict the reactivity of a wide range of related haloalkylamines without the need for extensive experimental work, thereby accelerating the design and synthesis of new functional molecules.
Analytical Methodologies for Characterization and Quantification of 2 2 Bromoethylamino Ethanol;hydrobromide
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of 2-(2-Bromoethylamino)ethanol;hydrobromide. These methods provide detailed information about the molecular structure and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm its structure.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like Deuterium Oxide (D₂O), would exhibit distinct signals corresponding to the different sets of protons in the molecule. The ethyl chain protons would appear as two triplets. The protons on the carbon adjacent to the bromine atom (Br-CH₂-) would be expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the electronegative bromine atom. Conversely, the protons on the carbon adjacent to the amino group (-CH₂-NH₂⁺-) would also be shifted downfield due to the presence of the positively charged nitrogen.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Two distinct signals would be expected for the two carbon atoms in the ethyl chain. Similar to the proton NMR, the carbon atom bonded to the bromine would have a chemical shift at a lower field compared to the carbon atom bonded to the nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| Br-C H₂- | ¹³C | ~30-35 | - | - |
| -C H₂-NH₂⁺- | ¹³C | ~40-45 | - | - |
| Br-CH ₂- | ¹H | ~3.6 | Triplet | ~6-7 Hz |
| -CH ₂-NH₂⁺- | ¹H | ~3.3 | Triplet | ~6-7 Hz |
| -NH ₂⁺- | ¹H | Variable | Broad Singlet | - |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.
The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3000-3400 cm⁻¹ is indicative of the N-H stretching vibrations of the primary ammonium (B1175870) group (-NH₂⁺-). The C-H stretching vibrations of the ethyl group would appear in the 2850-3000 cm⁻¹ region. A key absorption for this molecule is the C-Br stretching vibration, which is typically observed in the fingerprint region, around 500-600 cm⁻¹.
Raman spectroscopy provides complementary information. While the N-H stretching may be weak, the C-H and C-C bond vibrations would be clearly visible. The C-Br stretch is also Raman active and would appear in a similar region as in the IR spectrum. The combination of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Ammonium) | IR | 3000-3400 (broad) |
| C-H Stretch (Alkyl) | IR, Raman | 2850-3000 |
| C-N Stretch | IR, Raman | 1000-1250 |
| C-C Stretch | Raman | 800-1200 |
| C-Br Stretch | IR, Raman | 500-600 |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
For this compound, obtaining a molecular ion peak for the intact salt can be challenging with techniques like electron ionization (EI). However, soft ionization techniques such as Electrospray Ionization (ESI) could be used. The ESI-MS spectrum in positive ion mode would be expected to show a peak corresponding to the cation [Br-CH₂-CH₂-NH₃]⁺ at an m/z value of approximately 124 and 126, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Under fragmentation conditions (e.g., in tandem MS or with higher energy ionization), characteristic fragment ions would be observed. A common fragmentation pathway for bromoalkanes is the loss of the bromine radical, which would result in a fragment ion [CH₂-CH₂-NH₃]⁺ at m/z 45. Another potential fragmentation is the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a [CH₂=NH₂]⁺ ion at m/z 30. The presence of bromine isotopes would result in characteristic doublets for any bromine-containing fragments.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it, especially at low concentrations.
Due to its salt nature and low volatility, this compound is not directly amenable to Gas Chromatography (GC) analysis. However, its purity can be assessed by GC after a derivatization step. The primary amine group can be converted into a less polar and more volatile derivative, for instance, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride). The resulting derivative can then be separated on a suitable GC column and detected by a flame ionization detector (FID) or a mass spectrometer.
High-Performance Liquid Chromatography (HPLC) is a more direct and widely used method for the purity assessment of this compound. Reversed-phase HPLC with a C18 column is a common approach. Due to the lack of a strong chromophore in the molecule, direct UV detection can be challenging at low wavelengths. To enhance sensitivity and selectivity, derivatization with a UV-active agent is often employed. For instance, the primary amine can be reacted with a reagent like 4-methoxybenzenesulfonyl chloride to produce a derivative with strong UV absorbance, allowing for quantification at higher wavelengths.
A typical HPLC method for the derivatized compound might use a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate) with UV detection around 240 nm. The purity of the sample can be determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 3: Example HPLC Method Parameters for Purity Assessment (after derivatization)
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.01 M Ammonium Acetate (e.g., 35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
For the detection and quantification of trace amounts of this compound, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry are employed.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for trace analysis following the derivatization of the analyte as described for GC. The mass spectrometer provides definitive identification of the derivatized compound based on its mass spectrum and fragmentation pattern, while the gas chromatograph provides excellent separation from matrix components.
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is a highly sensitive and specific technique for the trace analysis of this compound directly in various matrices, often without the need for derivatization. Using an electrospray ionization (ESI) source in positive ion mode, the parent ion of the compound can be selected and then fragmented to produce specific product ions. By monitoring these specific parent-product ion transitions (Selected Reaction Monitoring - SRM), extremely low detection limits can be achieved with high confidence in the identification. This makes LC-MS/MS the method of choice for trace-level quantification in complex samples.
X-ray Crystallography in Solid-State Structure Determination of the Hydrobromide Salt
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies detailing the solid-state structure of 2-(2-Bromoethylamino)ethanol hydrobromide as determined by single-crystal X-ray diffraction. While X-ray crystallography is a definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid, providing valuable insights into bond lengths, bond angles, and intermolecular interactions, such data for the title compound is not publicly available.
Therefore, a detailed analysis of its crystal packing, hydrogen bonding network, and conformational parameters cannot be provided at this time. The determination of these structural features would require experimental crystallographic analysis.
Applications of 2 2 Bromoethylamino Ethanol;hydrobromide in Synthetic Organic Chemistry and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
As a fundamental building block, 2-(2-Bromoethylamino)ethanol hydrobromide provides a robust platform for generating a wide array of intricate organic molecules.
A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The intramolecular cyclization, typically following an initial intermolecular reaction, is a common strategy. For instance, it is a key reactant in the preparation of morpholine (B109124) and piperazine (B1678402) derivatives, which are prevalent scaffolds in medicinal chemistry.
It also serves as a reactant for the synthesis of other heterocyclic systems, such as:
Thiazolines and Thiazines : Prepared via a tandem S-alkylation and cyclodeamination reaction with thioamides. sigmaaldrich.com
Imidazolidinylidene Ligands : Used to construct C2-symmetric imidazolidinylidene ligands, which are important in catalysis. fishersci.co.ukmpbio.com
Amino-functionalized Ionic Liquids : It is used to prepare compounds like 1-aminoethyl-3-methylimidazolium bromide hydrobromide, a precursor to ionic liquids. rsc.org
| Heterocycle Class | Synthetic Application | Reaction Type |
|---|---|---|
| Thiazolines/Thiazines | Synthesis from thioamides/haloamines | Tandem S-alkylation-cyclodeamination |
| Imidazolidinylidenes | Construction of C2-symmetric ligands | Multi-step synthesis |
| Piperazines | Core scaffold for antihistamine and antibradykinin agents | Cyclization/Alkylation |
| Morpholines | Core scaffold in medicinal chemistry | Cyclization/Annulation |
| Imidazoliums | Precursor to amino-functionalized ionic liquids | Alkylation |
The distinct functional groups—amine, hydroxyl, and bromo—allow for sequential and controlled reactions, making 2-(2-Bromoethylamino)ethanol hydrobromide an ideal building block for creating multifunctional molecular scaffolds. These scaffolds can be further elaborated into diverse chemical libraries for applications in drug discovery and proteomics research. fishersci.co.uk For example, the primary amine can be protected while the alkyl bromide is used in a substitution reaction, after which the amine is deprotected for further functionalization. Alternatively, the hydroxyl group can be derivatized. This stepwise approach enables the construction of complex molecules with precisely placed functionalities.
While not a typical substrate for palladium-catalyzed cross-coupling reactions like Suzuki or Heck, the compound is a potent alkylating agent used in various functionalization reactions. The electrophilic carbon bearing the bromine atom readily reacts with nucleophiles.
This reactivity is harnessed in:
N-Alkylation : It can selectively mono-N-alkylate primary amines, diamines, and polyamines, a reaction promoted by bases like cesium hydroxide (B78521). sigmaaldrich.com
P-Alkylation : It reacts with secondary phosphines in the presence of a cesium hydroxide catalyst to form optically active tertiary phosphines. sigmaaldrich.com
Cyclocondensation Reactions : It participates in cyclocondensation reactions to form heterocyclic derivatives, such as 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazoles.
| Reaction Type | Reactant/Substrate | Product | Catalyst/Promoter |
|---|---|---|---|
| Mono-N-alkylation | Primary amines, diamines | Secondary amines | CsOH |
| P-alkylation | Secondary phosphines | Optically active tertiary phosphines | CsOH |
| Cyclocondensation | N-Aryl-N-aroylthioureas | 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives | Base-mediated |
Utilization in the Development of Polymeric Materials
The reactivity of 2-(2-Bromoethylamino)ethanol hydrobromide also extends to the field of materials science, particularly in the synthesis and modification of polymers.
Although less documented, the bifunctional nature of 2-(2-Bromoethylamino)ethanol allows for its potential use as a monomer in polycondensation reactions. The amine and hydroxyl groups can react with difunctional compounds like diacyl chlorides or diisocyanates to form polyesters, polyamides, or polyurethanes. The presence of the bromo group on a side chain would then provide a handle for post-polymerization modification, allowing for the introduction of other functional groups along the polymer backbone.
A more established application in materials science is the use of this compound for the surface modification of polymers. It can be employed as an alkylating agent to introduce new functional groups onto a polymer surface, thereby altering its chemical and physical properties, such as wettability, adhesion, and biocompatibility. researchgate.netmdpi.com For example, it can be used for the surface modification of nylon. The bromoethyl group can react with the amide groups in the nylon backbone, grafting the aminoethanol moiety onto the surface. This introduces both primary amine and hydroxyl groups, which can serve as anchor points for the covalent attachment of other molecules, such as antimicrobial agents or biocompatible coatings.
Applications as a Chemical Probe in In Vitro Biological System Investigations
2-Bromoethylamine (B90993) hydrobromide is a valuable chemical tool utilized in various in vitro biological investigations. Its utility stems from the reactive bromoethyl moiety, which can covalently modify specific amino acid residues in proteins. This property allows it to function as a probe to explore protein structure, enzyme mechanisms, and molecular interactions within controlled, non-cellular environments. Its application in proteomics research is particularly notable, where it aids in the detailed characterization of proteins and their functions. scbt.com
Affinity Labeling Reagent in Receptor Binding Studies
The application of 2-bromoethylamine hydrobromide in the context of labeling studies is primarily centered on its ability to covalently modify proteins, a process known as alkylation. nih.gov This characteristic is fundamental to the concept of affinity labeling, where a reactive molecule binds to a protein's active or binding site and forms a permanent covalent bond, thereby "labeling" it.
Specifically, 2-bromoethylamine is used for the alkylation of cysteine residues. nih.gov This reaction, termed S-aminoethylation, converts a cysteine residue into an S-aminoethylcysteine, which is structurally analogous to lysine (B10760008). This modification is a key technique in proteomics for protein characterization. nih.govnih.gov While this covalent modification serves as a permanent tag or label, its classification in the context of specific enzyme interactions can be more nuanced. For instance, in its interaction with semicarbazide-sensitive amine oxidase (SSAO), its mechanism is described not as a simple affinity labeling event but as a more complex, mechanism-based inactivation. nih.gov This distinction highlights that while it is a potent labeling agent, the precise mechanism can vary depending on the biological target.
Chemical Tool for Enzyme Inhibition Mechanisms in Cell-Free Systems
2-Bromoethylamine (2-BEA) has been identified as a highly effective and selective inhibitor for semicarbazide-sensitive amine oxidase (SSAO) in cell-free preparations, such as rat lung homogenates. nih.gov Its inhibitory action is mechanism-based, making it a powerful tool for elucidating the catalytic mechanism of this enzyme. Such inhibitors are often called "suicide inhibitors" because they are processed by the enzyme's own catalytic machinery into a reactive form that subsequently inactivates the enzyme.
The inhibition of SSAO by 2-BEA is irreversible and time-dependent. nih.gov Initially, without preincubation, 2-BEA acts as a competitive inhibitor. However, upon incubation with the enzyme, the mode of inhibition becomes noncompetitive, indicating the formation of a covalent bond and irreversible inactivation. nih.gov Studies have shown that the enzyme first interacts with 2-BEA to form a reversible complex, which then proceeds to a covalently bound enzyme-inhibitor adduct. This process requires an oxidized intermediate, demonstrating that the inhibitory activity is dependent on the enzyme's catalytic function. nih.gov
| Enzyme Target | Inhibitor | Inhibition Type | Key Mechanistic Features | Reference |
|---|---|---|---|---|
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | 2-Bromoethylamine (2-BEA) | Mechanism-Based (Suicide) Inhibition; Irreversible | Competitive inhibition initially, becoming noncompetitive after incubation. Forms a covalent enzyme-inhibitor adduct. | nih.gov |
Probing Protein-Ligand Interactions in Non-Cellular Assays
In non-cellular assays, particularly in mass spectrometry-based proteomics, 2-bromoethylamine hydrobromide is a crucial reagent for probing protein structure, which is fundamental to understanding protein-ligand interactions. The primary application is the S-aminoethylation of cysteine residues. nih.gov This chemical modification introduces a new, specific cleavage site for certain proteases.
The enzyme trypsin, a gold standard in proteomics, cleaves proteins C-terminal to lysine and arginine residues. By converting cysteine residues to S-aminoethylcysteine, which mimics lysine, artificial tryptic cleavage sites are introduced into the protein sequence. nih.govacs.org This technique is invaluable in bottom-up proteomics for several reasons:
Increased Sequence Coverage: It allows for the generation of a different set of peptides than would be obtained otherwise, often leading to a more complete map of the protein's sequence. nih.gov
Analysis of Specific Regions: It enables cleavage in regions of a protein that lack natural trypsin cleavage sites, which is critical for analyzing the structure and modifications within those domains. nih.govacs.org
Improved Identification: This method has been shown to improve the identification of protein groups, especially membrane proteins, and enhance the reproducibility of protein quantification in complex samples. nih.gov
By enabling a more thorough digestion and analysis of the protein's primary structure, S-aminoethylation helps to map domains, identify post-translational modifications, and by extension, understand the regions involved in protein-ligand interactions.
| Protein Studied | Assay/Method | Purpose of Using 2-Bromoethylamine | Outcome | Reference |
|---|---|---|---|---|
| Bovine Serum Albumin | Bottom-up Proteomics | S-aminoethylation of cysteine to create artificial Lys-C cleavage sites. | Demonstrated successful cleavage at the C-terminal side of modified cysteine residues. | nih.gov |
| Recombinant Human Erythropoietin (rhEPO) | Glycopeptide Analysis via LC-MS | Cysteine aminoethylation to introduce tryptic cleavage sites between glycosylation sites. | Enabled use of trypsin for site-specific glycosylation analysis, improving specificity and simplifying data. | nih.govacs.org |
| Cellular Retinoic Acid Binding Protein II | Alkylation Study | Alkylation of cysteine residue with isotopically labeled 2-bromoethylamine. | Successful labeling of the protein for characterization by NMR spectroscopy and mass spectrometry. | nih.gov |
Role in Non-Human Biosynthesis Pathway Interrogations
While direct use of 2-bromoethylamine hydrobromide to interrogate biosynthetic pathways is not extensively documented, compounds containing the derivative S-(2-aminoethyl)-L-cysteine (AEC) are utilized for this purpose in non-human model organisms like the yeast Saccharomyces cerevisiae. nih.govresearchgate.net AEC is a toxic analogue of lysine and can be used as a chemical probe to investigate amino acid biosynthesis and related metabolic pathways.
In a technique known as adaptive laboratory evolution (ALE), yeast strains are cultured in the presence of AEC. nih.gov This selective pressure favors the survival of mutants that have developed resistance to the toxic analogue. By sequencing the genomes of these evolved, resistant strains, researchers can identify mutations in genes that are key components of the targeted metabolic pathway. For example, ALE with AEC has been used to identify mutations that activate the yeast Retrograde Response pathway, a cellular signaling network. nih.govresearchgate.net This approach allows for the interrogation of the pathway's structure and regulation without prior genetic engineering, using the chemical probe to reveal critical functional nodes. This demonstrates how aminoethyl-containing compounds serve as tools to explore and manipulate biosynthetic and signaling pathways in microorganisms.
Derivatives and Analogs of 2 2 Bromoethylamino Ethanol;hydrobromide
Structure-Reactivity-Function Relationships in Homologous Series
The reactivity of 2-(2-bromoethylamino)ethanol is significantly influenced by its structural features. In a homologous series where the length of the N-alkyl chain is varied, a discernible trend in reactivity can be observed. Increasing the length of the alkyl chain can introduce steric hindrance around the nitrogen atom, which may influence its nucleophilicity and the rate of intramolecular cyclization.
The fundamental reactivity of 2-haloethylamines often involves intramolecular displacement of the halide by the amino group to form an aziridinium (B1262131) ion intermediate. The rate of this cyclization is dependent on the nature of the substituents on the nitrogen atom. Electron-donating alkyl groups can enhance the nucleophilicity of the nitrogen, thereby accelerating the rate of aziridine (B145994) formation. Conversely, electron-withdrawing groups would be expected to decrease the rate of cyclization.
The nature of the halogen atom also plays a crucial role in the reactivity profile. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the ease of displacing the halide follows the reverse order, with the bromo derivative being more reactive than the chloro derivative, and the iodo derivative being the most reactive. This trend directly impacts the rate of intramolecular cyclization and subsequent reactions.
Synthesis and Characterization of Substituted Bromoethylaminoethanol Derivatives
The synthesis of substituted 2-(2-bromoethylamino)ethanol derivatives can be achieved through various synthetic routes, primarily involving the N-alkylation or N-arylation of 2-aminoethanol followed by bromination of the hydroxyl group.
N-Alkyl and N,N-Dialkyl Derivatives:
Mono-N-alkylation of ethanolamine (B43304) can be challenging due to the potential for dialkylation. nih.gov However, careful control of reaction conditions, such as the stoichiometry of the alkylating agent and reaction temperature, can favor the formation of the mono-N-alkylated product. nih.gov A general route involves the reaction of ethanolamine with an appropriate alkyl halide. Subsequent treatment of the resulting N-alkylethanolamine with a brominating agent, such as hydrobromic acid, yields the desired N-alkyl-2-(2-bromoethylamino)ethanol. orgsyn.org For the synthesis of N,N-dialkyl derivatives, an excess of the alkylating agent is typically used.
Table 1: Synthesis of N-Alkyl-2-(2-bromoethylamino)ethanol Hydrobromides
| R Group | Yield (%) |
|---|---|
| CH₃ | 83 |
| C₂H₅ | 80 |
| n-C₃H₇ | 55 |
| n-C₄H₉ | 59 |
Data sourced from Organic Syntheses Procedure. orgsyn.org
N-Aryl Derivatives:
The synthesis of N-aryl derivatives can be accomplished through methods such as the Buchwald-Hartwig amination, where an aryl halide is coupled with 2-aminoethanol in the presence of a palladium catalyst. The resulting N-arylethanolamine can then be converted to the corresponding bromo derivative.
Characterization:
The characterization of these synthesized derivatives relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the ethyl groups and the substitution pattern on the nitrogen atom. The chemical shifts of the protons adjacent to the nitrogen and bromine atoms are particularly informative. ¹³C NMR provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H bond in secondary amines and the O-H bond in the starting ethanolamine derivatives.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, aiding in structure elucidation.
Exploration of Analogs with Modified Halogen Atoms or Amine Functionalities
The synthetic utility and reactivity of 2-(2-bromoethylamino)ethanol can be further tuned by modifying the halogen atom or the amine functionality.
Analogs with Different Halogens:
The synthesis of analogs with different halogens (Cl, I, F) allows for a systematic study of the effect of the leaving group on the reactivity of the molecule.
Chloro-analogs: 2-(2-Chloroethylamino)ethanol can be synthesized from ethanolamine and thionyl chloride or by the reaction of ethylene (B1197577) oxide with ethylamine. organic-chemistry.org Due to the stronger C-Cl bond compared to the C-Br bond, the chloro-analog is generally less reactive towards intramolecular cyclization.
Iodo-analogs: The iodo-analog is expected to be the most reactive due to the weaker C-I bond. Its synthesis would likely involve a Finkelstein reaction, where the bromo- or chloro-analog is treated with an iodide salt like sodium iodide.
Fluoro-analogs: The fluoro-analog would be the least reactive due to the very strong C-F bond. Its synthesis would require specialized fluorinating agents.
The comparative reactivity of these halo-analogs is critical for controlling the rate of subsequent reactions, such as the formation of heterocyclic compounds.
Analogs with Modified Amine Functionalities:
Modifying the amine functionality from a primary or secondary amine to a tertiary amine or incorporating it into a heterocyclic system introduces further structural diversity and alters the chemical properties. For instance, N,N-dialkyl-2-haloethylamines are precursors to quaternary aziridinium salts upon cyclization. The nature of the alkyl or aryl groups on the nitrogen will influence the stability and subsequent reactivity of this intermediate.
Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility
Structural modifications to 2-(2-bromoethylamino)ethanol have a profound impact on its chemical reactivity and, consequently, its utility in organic synthesis.
Effect on Intramolecular Cyclization:
The primary mode of reactivity for 2-haloethylamines is intramolecular cyclization to form a three-membered aziridine ring (in the case of primary and secondary amines) or an aziridinium ion (in the case of tertiary amines). The rate and efficiency of this cyclization are highly dependent on the structural features of the molecule.
N-Substitution: As mentioned earlier, electron-donating N-alkyl groups increase the nucleophilicity of the nitrogen atom, thereby accelerating the rate of cyclization. Conversely, N-aryl groups, which are electron-withdrawing, would be expected to decrease the rate of cyclization. The steric bulk of the N-substituents can also play a role; very bulky groups may hinder the approach of the nitrogen to the carbon bearing the halogen, slowing down the cyclization.
Halogen Atom: The nature of the halogen atom is a key determinant of reactivity. The leaving group ability follows the order I > Br > Cl > F. Therefore, 2-(2-iodoethylamino)ethanol derivatives will cyclize much faster than their bromo and chloro counterparts. This allows for a degree of control over the reaction conditions required to initiate cyclization.
Synthetic Utility:
The ability of substituted 2-haloethylaminoethanol derivatives to form reactive intermediates, such as aziridines and aziridinium ions, makes them valuable building blocks for the synthesis of various nitrogen-containing heterocycles. For example, the reaction of these intermediates with nucleophiles can lead to the formation of substituted piperazines, morpholines, and other more complex heterocyclic systems. The specific structural modifications on the starting 2-haloethylaminoethanol derivative will dictate the structure of the resulting heterocyclic product. For instance, the presence of an N-alkyl or N-aryl group will be incorporated into the final heterocyclic ring, providing a direct route to specifically substituted products.
The choice of the halogen atom also provides synthetic flexibility. For reactions requiring a highly reactive precursor, the iodo-analog would be preferred. For reactions that need more controlled or milder conditions, the bromo- or even the chloro-analog might be more suitable. This tunability of reactivity through structural modification underscores the importance of these derivatives as versatile intermediates in synthetic organic chemistry.
Future Research Directions and Unaddressed Challenges Pertaining to 2 2 Bromoethylamino Ethanol;hydrobromide
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of bromoalkylamine compounds often involves the use of harsh reagents and may generate significant waste. A key area for future research is the development of novel and more sustainable synthetic pathways to 2-(2-Bromoethylamino)ethanol hydrobromide. This could involve exploring greener solvents, alternative brominating agents with lower environmental impact, and catalytic methods to improve reaction efficiency and reduce energy consumption. The development of continuous flow processes could also offer a more sustainable and scalable alternative to traditional batch production methods.
Table 1: Potential Sustainable Synthetic Approaches
| Approach | Potential Advantages | Research Challenges |
| Catalytic Bromination | Higher selectivity, reduced waste, milder reaction conditions. | Catalyst design and optimization, catalyst recovery and reuse. |
| Flow Chemistry | Improved safety, better process control, easier scalability. | Initial setup costs, optimization of reaction parameters in a flow system. |
| Bio-based Solvents | Reduced environmental impact, potential for biodegradability. | Solvent compatibility with reagents, purification challenges. |
Advanced Mechanistic Studies of Intramolecular Cyclization and Rearrangements
The structure of 2-(2-Bromoethylamino)ethanol, with a nucleophilic amino group and an electrophilic bromoethyl group, suggests a propensity for intramolecular cyclization to form morpholine (B109124) derivatives. Detailed mechanistic studies of this cyclization are a critical area for future investigation. This would involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the transition states and reaction intermediates. Understanding the factors that influence the rate and selectivity of this cyclization, such as solvent effects, temperature, and pH, is crucial for controlling the reactivity of this compound. Furthermore, investigating the potential for other rearrangement reactions, which are common in related haloalkanolamines, could reveal novel chemical transformations and synthetic applications.
Expansion of Applications in Emerging Areas of Chemical Science
While bromo-functionalized amines have been utilized in various applications, the specific uses of 2-(2-Bromoethylamino)ethanol hydrobromide are not well-documented. Future research should focus on exploring its potential in emerging areas of chemical science. Its bifunctional nature makes it a candidate for the synthesis of novel polymers, ionic liquids, and functional materials. For instance, it could serve as a monomer or a cross-linking agent in the development of new polymers with tailored properties. In medicinal chemistry, it could be a precursor for the synthesis of biologically active molecules, leveraging the established importance of the morpholine scaffold in drug discovery.
Chemo- and Regioselective Functionalization of Polyfunctional Derivatives
The 2-(2-Bromoethylamino)ethanol molecule possesses multiple reactive sites: the secondary amine, the hydroxyl group, and the carbon-bromine bond. A significant challenge and an area for future research is the development of methods for the chemo- and regioselective functionalization of this and related polyfunctional derivatives. This would enable the synthesis of a diverse range of new molecules with precise structural control. Strategies could include the use of protecting groups, orthogonal reaction conditions, and catalyst-controlled transformations to selectively modify one functional group in the presence of others. Success in this area would greatly expand the synthetic utility of 2-(2-Bromoethylamino)ethanol hydrobromide as a versatile building block.
Investigation of Environmental Transformation Pathways from a Chemical Perspective
The environmental fate of halogenated organic compounds is of significant concern. A crucial and currently unaddressed area of research is the investigation of the environmental transformation pathways of 2-(2-Bromoethylamino)ethanol from a chemical perspective. This would involve studying its stability in various environmental compartments, such as water and soil, and identifying the potential degradation products. Research could focus on abiotic degradation processes like hydrolysis and photolysis, as well as biotic degradation mediated by microorganisms. Understanding these pathways is essential for assessing the potential environmental impact of this compound and for developing strategies for its safe handling and disposal. While the environmental fate of brominated flame retardants has been studied, specific data for bromoalkylamines is lacking. nih.gov
Q & A
Q. What advanced computational methods predict the compound’s reactivity in multi-step organic syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
